6,7-Dichloroisochroman
Description
6,7-Dichloroisochroman is a bicyclic organic compound featuring a benzene ring fused to a six-membered oxygen-containing heterocycle (isochroman), with chlorine substituents at the 6 and 7 positions. The dichloro substitution pattern is critical for modulating electronic properties, lipophilicity, and biological activity compared to hydroxy- or methoxy-substituted derivatives .
Properties
Molecular Formula |
C9H8Cl2O |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
6,7-dichloro-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C9H8Cl2O/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4H,1-2,5H2 |
InChI Key |
BIYKJZQNSPVCAI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=CC(=C(C=C21)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroisochroman typically involves the chlorination of isochroman derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reagents to achieve high yields and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dichloroisochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
6,7-Dichloroisochroman has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-Dichloroisochroman involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences among 6,7-Dichloroisochroman and related compounds:
Key Observations:
- Polarity: The amine group in 6,7-Dichlorochroman-4-amine introduces hydrogen-bonding capability, contrasting with the non-polar aliphatic chain in 6,7-dichlorooctadecanoic acid .
- Pharmacological Potential: 6,7-Dihydroxycoumarin demonstrates significant bioactivity, suggesting that dichloro derivatives like this compound may exhibit modified interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
